N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride

描述

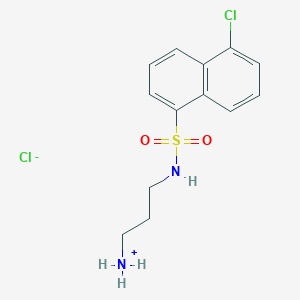

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features an aminopropyl group, a chloro-substituted naphthalene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and biological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-1-naphthalenesulfonyl chloride and 3-aminopropylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: The 5-chloro-1-naphthalenesulfonyl chloride is slowly added to a solution of 3-aminopropylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

Controlled Environment: Reactions are conducted in controlled environments to maintain consistent temperature, pressure, and inert atmosphere.

Continuous Processing: Industrial reactors may be used for continuous processing, allowing for higher efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Condensation Reactions: The aminopropyl group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for condensation reactions.

Major Products

Substitution Products: Derivatives with different substituents replacing the chloro group.

Oxidation Products: Sulfoxides or sulfones.

Condensation Products: Imines or amides formed from reactions with carbonyl compounds.

科学研究应用

Biochemical Research Applications

- Calmodulin Antagonism : N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide is known for its ability to inhibit calmodulin, a calcium-binding messenger protein involved in various cellular processes. This inhibition affects calcium-dependent signaling pathways, making it a valuable tool in studying calcium-mediated cellular functions .

- Cell Proliferation Studies : Research indicates that this compound can inhibit the proliferation of certain cell lines, such as Chinese hamster ovary (CHO-K1) cells. Autoradiographic studies have shown that it penetrates cell membranes and accumulates in the cytoplasm, where it exerts its inhibitory effects on cellular growth .

- Viral Inhibition : A study demonstrated that the calmodulin antagonist W-7 (related to N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide) inhibited Dengue virus (DENV) replication in Huh-7 cells. The compound reduced viral yield and secretion of non-structural protein 1 (NS1), highlighting its potential as an antiviral agent .

Medicinal Chemistry Applications

- Neurodegenerative Disorder Research : The compound has been investigated for its potential therapeutic effects on neurodegenerative disorders such as Huntington's disease. It is included in compositions aimed at ameliorating symptoms associated with such conditions .

- Protein Kinase Inhibition : N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide has been studied for its effects on various protein kinases, which play critical roles in cell signaling and regulation. Its ability to modulate kinase activity makes it a candidate for further exploration in drug development targeting signaling pathways involved in diseases .

Case Study 1: Inhibition of Calmodulin-Mediated Pathways

A study published in Biochimica et Biophysica Acta explored the structural changes in calmodulin upon binding with W-7. Results indicated that the compound induces significant conformational changes in calmodulin, impacting its interaction with target proteins involved in calcium signaling .

Case Study 2: Antiviral Activity Against DENV

In experiments conducted on Huh-7 cells, W-7 was shown to significantly reduce DENV replication rates. The study provided insights into how calmodulin antagonists could be utilized to develop antiviral therapies, particularly against flavivirus infections .

作用机制

The mechanism of action of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The aminopropyl group can enhance binding affinity to specific targets, while the chloro-substituted naphthalene ring provides hydrophobic interactions.

相似化合物的比较

Similar Compounds

N-(3-Aminopropyl)-1-naphthalenesulfonamide, hydrochloride: Lacks the chloro substituent, affecting its reactivity and binding properties.

N-(3-Aminopropyl)-5-bromo-1-naphthalenesulfonamide, hydrochloride: Contains a bromo group instead of a chloro group, which can influence its chemical behavior and biological activity.

N-(3-Aminopropyl)-5-methyl-1-naphthalenesulfonamide, hydrochloride: The presence of a methyl group alters its steric and electronic properties.

Uniqueness

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The chloro substituent enhances its potential as a versatile intermediate in organic synthesis and as a probe in biological studies.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

生物活性

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride, also known as W-7, is a compound that has garnered attention for its biological activity, particularly as a calmodulin antagonist. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

- Chemical Formula : C₁₃H₁₇Cl₂N₂O₂S

- Molecular Weight : 335.25 g/mol

- CAS Number : 78957-86-5

- PubChem CID : 44118862

W-7 primarily functions as a calmodulin antagonist. Calmodulin (CaM) is a calcium-binding messenger protein that plays a crucial role in various cellular processes, including signal transduction and muscle contraction. By inhibiting CaM, W-7 affects calcium-dependent processes in cells.

Key Mechanisms:

- Inhibition of Calcium-Dependent Enzymes : W-7 binds to calmodulin, preventing it from activating calcium-dependent protein kinases and other enzymes sensitive to phospholipids .

- Impact on Viral Replication : Research indicates that W-7 inhibits the replication cycle of the Dengue virus (DENV) by disrupting the interaction between viral proteins and calcium signaling pathways .

In Vitro Studies

- Cell Proliferation : In studies using Chinese hamster ovary (CHO-K1) cells, W-7 demonstrated significant inhibition of cell proliferation. The compound was shown to selectively inhibit the G1/S phase transition in the cell cycle .

- Viral Inhibition : In Huh-7 cells infected with DENV, W-7 reduced viral yield and secretion of NS1 protein, indicating its potential as an antiviral agent .

Case Studies

A notable study highlighted the use of W-7 in cellular models to explore its effects on signaling pathways associated with cancer and viral infections. The compound was effective in reducing the formation of replicative complexes necessary for DENV replication, suggesting its utility in therapeutic applications against viral diseases .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride compared to other compounds with similar mechanisms:

Applications and Future Directions

The biological activity of W-7 suggests several potential applications:

- Antiviral Therapeutics : Given its effectiveness against DENV, further exploration into its antiviral properties could lead to new treatments for viral infections.

- Cancer Research : The ability of W-7 to inhibit cell proliferation positions it as a candidate for research into cancer therapies targeting calmodulin-related pathways.

- Cell Biology Studies : As a calmodulin antagonist, W-7 can serve as a valuable tool for investigating calcium signaling in various biological contexts.

属性

IUPAC Name |

N-(3-aminopropyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREFPAWBKYKLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657023 | |

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78957-86-5 | |

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。